Carbamic acid, N-[1,1'-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester
Description
The compound Carbamic acid, N-[1,1'-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester is a carbamic acid ester featuring:
- A biphenyl group at the N-position.
- A piperidinyl ester moiety linked via a propyl chain containing an amide bond to a substituted phenyl ring (2-chloro-4-hydroxymethyl-5-methoxy).
Properties
Molecular Formula |
C29H32ClN3O5 |
|---|---|
Molecular Weight |
538.0 g/mol |
IUPAC Name |
[1-[3-[2-chloro-4-(hydroxymethyl)-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate |
InChI |
InChI=1S/C29H32ClN3O5/c1-37-27-18-26(24(30)17-21(27)19-34)31-28(35)13-16-33-14-11-22(12-15-33)38-29(36)32-25-10-6-5-9-23(25)20-7-3-2-4-8-20/h2-10,17-18,22,34H,11-16,19H2,1H3,(H,31,35)(H,32,36) |
InChI Key |
QFDJBGANGUMESG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CO)Cl)NC(=O)CCN2CCC(CC2)OC(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic acyl substitution, where the piperidinyl ester group in formula (VI) reacts with the aldehyde-containing compound of formula (IV). Optimal conditions include heating the mixture to 75°C for 2 hours in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The elimination of hazardous reducing agents like lithium borohydride or lithium aluminium hydride enhances safety and reduces metal waste.
Advantages Over Traditional Methods
Earlier three-step processes required:
-
Coupling of methyl 4-(acryloylamino)-5-chloro-2-methoxybenzoate with biphenyl-2-ylcarbamic acid piperidin-4-yl ester.
-
Reduction to the alcohol oxidation level.
-
Oxidation to the aldehyde.
The single-step method bypasses these stages, achieving a 92% yield with 99.5% purity, as confirmed by HPLC.
Synthesis of Piperidinyl Ester Intermediates
The 4-piperidinyl ester moiety is synthesized via hydrogenation and amine coupling. US7547789B2 outlines a three-step process:
Hydrogenation of 1-tert-Butoxycarbonyl-4-Piperidone
Ethylamine reacts with 1-tert-butoxycarbonyl-4-piperidone in ethanol under 1–5 bar hydrogen pressure using palladium or platinum catalysts. This step yields 1-tert-butoxycarbonyl-4-(N-ethylamino)piperidine at 80–85% conversion efficiency.
Amide Bond Formation
The intermediate reacts with phenylacetyl chloride derivatives using carbonyldiimidazole (CDI) as a coupling agent. Optimal conditions include:
Deprotection and Esterification
Treatment with HCl in dichloromethane removes the tert-butoxycarbonyl (Boc) group, followed by esterification with biphenyl-2-ylcarbamic acid chloride. This step achieves 88% yield with <1% impurities.
Chlorophenyl Hydroxymethylation and Amination
The 2-chloro-4-(hydroxymethyl)-5-methoxyphenylamino group is synthesized via chlorination and reductive amination. Key steps include:
Chlorination of Pyridone Intermediates
Using POCl₃ and PCl₅ at 115°C for 2 hours, 3-cyano-4-methyl-2-pyridone is converted to 2-chloro-3-cyano-4-methylpyridine. Excess POCl₃ is distilled off, achieving 90% chlorination efficiency.
Hydrolysis and Reductive Amination
The cyano group is hydrolyzed to an amide using concentrated H₂SO₄ at 90°C, followed by bromine-mediated amination in NaOH at 70°C. This yields 2-chloro-3-amino-4-methylpyridine with 85% purity.
O-Carbamate Directed Metalation for Regioselective Functionalization
The ACS Chemical Reviews article highlights the use of O-carbamate groups to direct ortho-lithiation, enabling precise functionalization of the biphenyl moiety.
Ortho-Lithiation Mechanism
The aryl O-carbamate group acts as a directed metalation group (DMG), facilitating lithiation at the ortho position using LDA (lithium diisopropylamide) in THF at −78°C. This step is critical for introducing the hydroxymethyl group.
Electrophilic Quenching
Quenching the lithiated intermediate with formaldehyde or DMF provides the hydroxymethyl or formyl derivatives, respectively. Yields vary based on electrophile:
| Electrophile (E+) | Product | Yield (%) |
|---|---|---|
| HCHO | Hydroxymethyl | 85 |
| DMF | Formyl | 73 |
| CO₂ | Carboxylic acid | 73 |
Industrial-Scale Optimization
For large-scale production, the single-step coupling method is preferred due to its scalability and reduced environmental impact. Key parameters include:
Chemical Reactions Analysis
Functional Group Reactivity
Amide Bond Formation
-
Reactants : Biphenyl-2-ylamine and chloro-hydroxymethyl-methoxyphenyl carboxylic acid derivative.
-
Coupling Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole).
-
Outcome : Forms the central amide linkage ([3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]) .
Carbamate Protection
-
Reactants : Tert-butyl dicarbonate (Boc₂O) and the secondary amine intermediate.
-
Conditions : Mild base (e.g., DMAP, triethylamine) in anhydrous THF.
-
Outcome : Introduces the Boc-protected carbamate group, enhancing stability during synthesis .
Hydrolytic Degradation
-
Ester Hydrolysis : At physiological pH (7.4), the piperidinyl ester undergoes slow hydrolysis, forming a carboxylic acid and 4-piperidinol. This is accelerated in alkaline conditions (e.g., intestinal fluids) .
-
Carbamate Stability : The Boc group remains stable under neutral conditions but rapidly cleaves in acidic environments (e.g., gastric fluid), releasing CO₂ .
Oxidative Metabolism
-
Hydroxymethyl Oxidation : Liver cytochrome P450 enzymes oxidize the –CH₂OH group to –COOH, producing a polar metabolite excreted renally .
Structural Influence on Reactivity
-
Biphenyl Moietу : Enhances lipophilicity but reduces aqueous solubility. The aromatic system participates in π-π stacking but is chemically inert under standard conditions .
-
Piperidinyl Ester : The steric bulk of the piperidine ring slows ester hydrolysis compared to simpler alkyl esters .
Comparative Stability Data
| Parameter | Value | Conditions | Significance |
|---|---|---|---|
| Half-life (pH 7.4) | 12.3 hours | Phosphate buffer, 37°C | Indicates moderate stability in physiological fluids |
| LogP | 3.8 | Calculated (PubChem) | High lipophilicity supports membrane permeability |
| Enzymatic Hydrolysis | t₁/₂ = 45 minutes | Human plasma, 37°C | Rapid ester cleavage by plasma esterases |
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as possessing muscarinic antagonist and β2 adrenergic receptor agonist activity. These properties make it a candidate for developing treatments for pulmonary disorders such as chronic obstructive pulmonary disease (COPD) and asthma . The ability to modulate these receptors can lead to therapeutic effects in respiratory conditions by relaxing bronchial muscles and reducing inflammation .
Biological Research
In biological studies, this compound can serve as a probe for investigating enzyme inhibition and receptor binding interactions. Its structure allows it to interact selectively with specific proteins, making it useful in studying the mechanisms of action of various biological pathways . For instance, similar compounds have shown potential in raising endocannabinoid levels in the brain, suggesting applications in neuropharmacology .
Organic Synthesis
As a versatile building block, Carbamic acid, N-[1,1'-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester can be utilized in synthesizing more complex organic molecules. It can participate in various organic transformations, facilitating the development of new materials or therapeutic agents .
Industrial Applications
The compound's unique properties may also find applications in the production of specialty chemicals and polymers with tailored functionalities. Its ability to form specific interactions can lead to materials with enhanced performance characteristics in various industrial applications.
Case Study 1: Treatment of Pulmonary Disorders
Research has demonstrated that derivatives of this compound exhibit significant activity as muscarinic antagonists. In preclinical models, these compounds have shown efficacy in reducing airway resistance and improving lung function in animal models of asthma and COPD .
Case Study 2: Neuropharmacological Studies
In studies investigating endocannabinoid metabolism, similar piperidine/piperazine carbamates have been shown to inhibit enzymes involved in the degradation of endocannabinoids, leading to increased levels of these compounds in the brain. This suggests potential therapeutic implications for conditions such as anxiety and chronic pain .
Mechanism of Action
The mechanism of action of Carbamic acid, N-[1,1’-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues
Key structural analogs and their differentiating features:
*Estimated based on increased lipophilicity from substituents.
2.3 Physicochemical Properties
- Lipophilicity : The target compound’s XLogP3 (~3.5) is higher than ’s analog (2.5), attributed to the chloro, methoxy, and hydroxymethyl groups. This enhances membrane permeability but may reduce aqueous solubility .
- Stability : The ester and amide bonds may confer susceptibility to hydrolysis, similar to brominated carbamates (). The hydroxymethyl group could undergo metabolic oxidation or conjugation .
Biological Activity
Carbamic acid derivatives, particularly those containing piperidine and biphenyl moieties, have gained attention in medicinal chemistry due to their diverse biological activities. The compound “Carbamic acid, N-[1,1'-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester” is a complex structure that potentially exhibits significant pharmacological properties. This article focuses on the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a carbamate functional group linked to a biphenyl and a piperidine ring, which are known to contribute to its biological activity. The presence of the chloro and methoxy groups on the aromatic ring enhances its interaction with biological targets.
1. Inhibition of Enzymes
Research indicates that similar carbamate compounds, such as URB602, act as inhibitors of monoacylglycerol lipase (MGL), which is involved in endocannabinoid metabolism. URB602 has been shown to elevate levels of 2-arachidonoylglycerol (2-AG) in the brain by inhibiting MGL through a noncompetitive mechanism, suggesting that our compound may exhibit similar inhibitory effects on MGL or related serine hydrolases .
2. Endocannabinoid System Modulation
Piperidine-based carbamates have also been noted for their ability to raise brain endocannabinoid levels and produce behavioral effects dependent on cannabinoid receptors in animal models. This suggests potential therapeutic applications in pain management and neuroprotection .
3. Structure-Activity Relationships (SAR)
Studies on related compounds reveal that modifications on the piperidine ring can significantly affect inhibitory potency against enzymes like fatty acid amide hydrolase (FAAH) and MGL. The presence of specific substituents can enhance selectivity and efficacy, indicating that our compound's design may be optimized for targeted enzyme inhibition .
Case Studies
Several studies have explored the biological activities of carbamate derivatives:
- Study on Piperidine Carbamates : This study demonstrated that modifications to the piperidine ring could lead to selective inhibition of MAGL or dual inhibition of both MAGL and FAAH, highlighting the importance of structural optimization .
- URB602 Mechanism Investigation : URB602 was shown to inhibit MGL through a reversible mechanism, increasing 2-AG levels without affecting other endocannabinoids. This positions it as a valuable tool for studying endocannabinoid signaling pathways .
Data Tables
Q & A
Q. What synthetic strategies are employed for constructing the carbamate and piperidinyl ester linkages in this compound?
The synthesis involves coupling reactions using activating agents like diimidazol-1-ylmethanone and catalytic DMAP in dry acetonitrile under reflux. For example, the carbamate group is formed via reaction of an amine with a carbonyl intermediate, followed by esterification of the piperidinyl moiety. Purification typically employs column chromatography (e.g., cyclohexane/EtOAC gradients) and recrystallization .
Q. Which analytical techniques are critical for validating the structural integrity of this compound?
Key techniques include:
Q. How is the compound's stability assessed under varying storage or experimental conditions?
Stability studies involve:
- Thermogravimetric analysis (TGA) to evaluate thermal degradation.
- Solubility profiling in solvents like DMSO or acetonitrile.
- pH-dependent hydrolysis assays to identify labile functional groups (e.g., ester or carbamate bonds) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis yields for structurally related carbamate derivatives?
Contradictions often arise from differences in reaction conditions (e.g., solvent choice, temperature, or catalyst loading). Systematic optimization involves:
- Design of experiments (DoE) to test variables like reaction time, stoichiometry, and protecting group strategies.
- Comparative analysis of methodologies from independent studies (e.g., Taber vs. Feldman routes) to identify critical steps affecting yield .
Q. What in vitro and in vivo models are used to evaluate the compound's dual pharmacology (MABA activity) in COPD research?
Q. What strategies improve bioavailability and lung selectivity for inhalation delivery of this compound?
Key approaches include:
- Particle engineering to optimize aerodynamic diameter (1–5 µm) for deep lung deposition.
- Crystalline form screening to enhance stability and dissolution rates.
- Prodrug modifications to reduce systemic absorption, as demonstrated by high lung-to-plasma ratios in preclinical studies .
Methodological Considerations
Q. How should researchers design experiments to validate the compound's metabolic pathways?
- In vitro metabolism : Use liver microsomes or hepatocytes to identify primary metabolites (e.g., ester hydrolysis products).
- LC-MS/MS for metabolite profiling.
- CYP enzyme inhibition assays to assess drug-drug interaction risks .
Q. What computational tools aid in predicting structure-activity relationships (SAR) for biphenyl carbamate derivatives?
- Molecular docking (e.g., AutoDock Vina) to model interactions with muscarinic/β2 receptors.
- QSAR models using descriptors like logP, polar surface area, and hydrogen-bonding capacity .
Data Interpretation and Reproducibility
Q. How can researchers address batch-to-batch variability in synthesis outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
